2-Bromo-5-(bromomethyl)thiazole

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

2-Bromo-5-(bromomethyl)thiazole (CAS 131748-91-9) is a dibrominated thiazole heterocycle with the molecular formula C₄H₃Br₂NS and a molecular weight of 256.95 g/mol. The compound features two structurally and electronically distinct bromine substituents: an aromatic C–Br at the thiazole 2-position and a benzylic bromomethyl group at the 5-position, enabling sequential and orthogonal functionalization strategies.

Molecular Formula C4H3Br2NS
Molecular Weight 256.95 g/mol
CAS No. 131748-91-9
Cat. No. B150149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(bromomethyl)thiazole
CAS131748-91-9
Molecular FormulaC4H3Br2NS
Molecular Weight256.95 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)CBr
InChIInChI=1S/C4H3Br2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2
InChIKeyYYHRYECWWYONCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(bromomethyl)thiazole (CAS 131748-91-9): A Bifunctional Thiazole Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis


2-Bromo-5-(bromomethyl)thiazole (CAS 131748-91-9) is a dibrominated thiazole heterocycle with the molecular formula C₄H₃Br₂NS and a molecular weight of 256.95 g/mol [1]. The compound features two structurally and electronically distinct bromine substituents: an aromatic C–Br at the thiazole 2-position and a benzylic bromomethyl group at the 5-position, enabling sequential and orthogonal functionalization strategies [2]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, most notably as a key precursor to Deschloro-2-bromo-thiamethoxam (D290785), a characterized impurity reference standard of the neonicotinoid insecticide thiamethoxam . The compound is commercially available as a white crystalline solid with a melting point of 64–66 °C and is typically supplied at purities of 95–98% [2].

Why 2-Bromo-5-(bromomethyl)thiazole Cannot Be Replaced by Generic Thiazole Analogs in Critical Synthesis Pathways


In-class thiazole compounds such as 5-(bromomethyl)thiazole, 2-chloro-5-(chloromethyl)thiazole, or 2-bromo-5-methylthiazole cannot simply substitute for 2-bromo-5-(bromomethyl)thiazole because the precise identity and positioning of both halogen substituents dictate orthogonal reactivity [1]. The aromatic C2–Br bond (sp²-hybridized carbon) has fundamentally different reactivity from the benzylic C5–CH₂Br bond (sp³-hybridized carbon), enabling chemoselective sequential transformations—such as Suzuki–Miyaura cross-coupling at C2 followed by nucleophilic substitution at the bromomethyl group—that are impossible with mono-halogenated analogs [2]. Furthermore, the bromine leaving groups confer superior reactivity in nucleophilic substitution compared to the corresponding chlorinated analog 2-chloro-5-(chloromethyl)thiazole, while the 2-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions that is absent in 5-(bromomethyl)thiazole [2][3]. The specific substitution pattern is also structurally required for generating the authentic Deschloro-2-bromo-thiamethoxam impurity, a reference standard with regulatory significance in thiamethoxam quality control [4].

Quantitative Differentiation Evidence: 2-Bromo-5-(bromomethyl)thiazole vs. Closest Analogs for Scientific Procurement Decisions


Orthogonal Bifunctional Reactivity: Two Electronically Distinct Bromine Centers Enable Sequential Chemoselective Functionalization

2-Bromo-5-(bromomethyl)thiazole possesses two bromine atoms attached to carbons with different hybridization states: an aromatic C2–Br (sp² carbon, suitable for Pd-catalyzed cross-coupling such as Suzuki–Miyaura) and a benzylic C5–CH₂Br (sp³ carbon, suitable for SN2 nucleophilic substitution). In contrast, the analog 5-(bromomethyl)thiazole (CAS 167998-61-0, MW 178.05) [1] lacks the C2–Br handle entirely, precluding cross-coupling at that position, while 2-bromo-5-methylthiazole (CAS 41731-23-1, MW 178.05) [2] lacks the benzylic bromide and therefore cannot undergo nucleophilic substitution at C5. This orthogonality has been exploited in the synthesis of thiazole-based stilbene analogs investigated as DNA topoisomerase IB inhibitors, where sequential bromination at the 5-position followed by benzylic bromination at the 2-methyl group enables construction of complex 5-bromo-2-(bromomethyl)-4-arylthiazole intermediates that undergo further diversification via the Horner–Wadsworth–Emmons reaction [3].

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Leaving Group Superiority: Bromine vs. Chlorine in Nucleophilic Substitution at the Halomethyl Position

The bromomethyl group (C5–CH₂Br) in 2-bromo-5-(bromomethyl)thiazole provides a superior leaving group compared to the chloromethyl group (C5–CH₂Cl) in 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6, MW 168.04) [1]. The bromide ion is a better leaving group than chloride in SN2 reactions, with HBr having a pKₐ of approximately −9 versus HCl at approximately −7, and the C–Br bond dissociation energy (285 kJ/mol) is substantially lower than C–Cl (351 kJ/mol), resulting in faster reaction kinetics under comparable conditions [2]. In the patent literature for thiazole compound production, 2-bromo-5-(bromomethyl)thiazole is listed alongside chlorinated and mixed-halogen analogs as interchangeable substrates for reaction with ammonia and formaldehyde, but the intrinsic reactivity difference means that brominated substrates typically react faster or under milder conditions versus their chlorinated counterparts [1].

Organic Synthesis Nucleophilic Substitution Reactivity Comparison

Specificity in Agrochemical Impurity Synthesis: Exclusive Precursor for Deschloro-2-bromo-thiamethoxam Reference Standard

2-Bromo-5-(bromomethyl)thiazole is specifically employed as the synthetic intermediate for Deschloro-2-bromo-thiamethoxam (D290785, MW 336.17, C₈H₁₀BrN₅O₃S), a characterized impurity of the neonicotinoid insecticide thiamethoxam (T344180) [1][2]. In contrast, the chlorinated analog 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) serves as the key intermediate for thiamethoxam itself [3]. This application differentiation means that the brominated compound provides unique access to the deschloro-bromo impurity that is structurally distinct from the parent drug substance—a critical requirement for impurity profiling, analytical method validation, and regulatory compliance in pesticide quality control [1]. Deschloro-2-bromo-thiamethoxam is used as a fully characterized reference standard compliant with regulatory guidelines for traceability against pharmacopeial standards [2].

Agrochemical Analysis Impurity Profiling Reference Standards

Physicochemical Differentiation: Melting Point, Boiling Point, and Density vs. Chlorinated and Mono-Brominated Analogs

2-Bromo-5-(bromomethyl)thiazole exhibits physicochemical properties that are distinguishable from its closest analogs, providing practical differentiation for identity verification and handling. The target compound has a melting point of 64–66 °C, a computed boiling point of 271.3 ± 15.0 °C at 760 mmHg, and a density of 2.2 ± 0.1 g/cm³ [1][2]. In comparison, 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6, MW 168.04) has a reported boiling point of 108–110 °C at reduced pressure, reflecting the lower molecular weight and weaker intermolecular forces of the dichloro compound [3]. The mono-brominated analog 5-(bromomethyl)thiazole (CAS 167998-61-0, MW 178.05) and 2-bromo-5-methylthiazole (CAS 41731-23-1, MW 178.05) both lack the second heavy halogen atom, resulting in substantially lower molecular weight (178.05 vs. 256.95) and different chromatographic retention behavior [4].

Physicochemical Characterization Quality Control Procurement Specification

Synthesis Yield: Radical Benzylic Bromination of 2-Bromo-5-methylthiazole Delivers 78% Isolated Yield

A documented preparative-scale synthesis of 2-bromo-5-(bromomethyl)thiazole proceeds via UV-irradiated radical bromination of 2-bromo-5-methylthiazole (1.0 g, 5.6 mmol) using N-bromosuccinimide (1.1 equiv., 6.18 mmol) in a biphasic CH₂Cl₂/H₂O solvent system at 90 °C for 3 hours, yielding the target compound in 78% isolated yield (1.24 g) after automated column chromatography [1]. For comparison, the analogous chlorinated compound 2-chloro-5-(chloromethyl)thiazole is prepared via a different route (chlorination of an allyl isothiocyanate derivative) with a reported yield of 73% [2]. While the synthetic routes are mechanistically distinct and preclude direct yield comparison, the 78% yield for the radical bromination approach demonstrates efficient conversion under readily accessible laboratory conditions [1].

Process Chemistry Bromination Methodology Synthetic Efficiency

Storage and Handling: Requirement for Inert Atmosphere and Sub-Zero Temperature Differentiates Procurement Logistics

2-Bromo-5-(bromomethyl)thiazole requires storage under inert atmosphere (argon or nitrogen) at −20 °C in a freezer, with transportation under ultra-low temperature ice pack conditions [1]. This is a more stringent storage requirement than 2-bromo-5-methylthiazole, which is recommended for storage in a cool, dry place in a tightly closed container [2]. The increased storage stringency is consistent with the presence of the reactive benzylic bromide, which is susceptible to hydrolysis and nucleophilic displacement. Commercial suppliers typically provide the compound at 95%, 97%, or 98% purity, with the highest specification (98%) available from multiple vendors .

Chemical Storage Procurement Logistics Stability

Procurement-Driven Application Scenarios for 2-Bromo-5-(bromomethyl)thiazole in Research and Industrial Settings


Synthesis of Thiamethoxam Impurity Reference Standards for Agrochemical Quality Control

2-Bromo-5-(bromomethyl)thiazole serves as the key synthetic precursor for Deschloro-2-bromo-thiamethoxam (D290785), a fully characterized impurity of thiamethoxam [1]. This impurity reference standard is essential for analytical method validation, impurity profiling, and regulatory compliance in pesticide manufacturing quality control [1][2]. The brominated thiazole intermediate provides the specific substitution pattern required to generate the authentic deschloro-bromo impurity, which is structurally distinct from the parent drug substance thiamethoxam (synthesized from 2-chloro-5-(chloromethyl)thiazole) [3]. Laboratories engaged in agrochemical analysis and reference standard development should prioritize this compound when the target impurity contains the 2-bromothiazole motif.

Sequential Orthogonal Functionalization in Medicinal Chemistry for Thiazole-Based Bioactive Molecules

The two electronically distinct bromine centers in 2-bromo-5-(bromomethyl)thiazole enable chemoselective sequential transformations that are not possible with mono-functionalized thiazole analogs [1][2]. The aromatic C2–Br can undergo palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids to introduce aromatic diversity, while the benzylic C5–CH₂Br can subsequently participate in nucleophilic substitution with amines, thiols, or alkoxides [2]. This synthetic strategy is directly relevant to the construction of thiazole-based stilbene analogs that have demonstrated DNA topoisomerase IB inhibitory activity with IC₅₀ values in the sub-micromolar range (e.g., 0.62–0.78 μM against MCF-7 and HCT116 cancer cell lines for optimized derivatives) [3]. Medicinal chemistry groups pursuing structure–activity relationship studies on thiazole scaffolds should consider this compound as a single intermediate that provides two sequential diversification points.

Process Chemistry and Route Scouting for Halomethylthiazole Intermediates

The documented synthesis of 2-bromo-5-(bromomethyl)thiazole via NBS-mediated radical benzylic bromination of 2-bromo-5-methylthiazole in 78% yield provides a reproducible starting point for process chemistry development [1]. The compound is listed in patent literature as a substrate for hexahydrotriazine formation with ammonia and formaldehyde, a key transformation in the synthesis of aminomethylthiazole intermediates that are further elaborated to bioactive molecules [2]. Compared to the chlorinated analog 2-chloro-5-(chloromethyl)thiazole, the brominated compound offers faster reaction kinetics in nucleophilic substitution steps due to the superior leaving group ability of bromide over chloride [3]. Process chemists evaluating synthetic routes to aminomethylthiazole derivatives should consider the brominated intermediate when reaction rate or milder conditions are prioritized.

Heterocyclic Building Block Procurement for Custom Synthesis and Contract Research

As a commercially available bifunctional thiazole building block supplied at 95–98% purity, 2-bromo-5-(bromomethyl)thiazole is suitable for use in custom synthesis and contract research organizations (CROs) serving pharmaceutical and agrochemical clients [1][2]. Its well-characterized analytical profile—including ¹H NMR (δ 7.46, d, J = 0.9 Hz, 1H; δ 4.57, d, J = 0.9 Hz, 2H), ¹³C NMR (δ 141.92, 139.80, 137.39, 22.37), and ESI-MS (m/z 255.8 [M+H]⁺)—enables rapid identity verification upon receipt [3]. The compound's solubility in common organic solvents (chloroform, dichloromethane, DMSO, ethyl acetate) facilitates its integration into diverse synthetic protocols [3]. CROs and custom synthesis providers should stock this compound as part of their thiazole building block library to enable rapid response to client requests requiring brominated thiazole intermediates.

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